2-Methyl-4-propylthiazole
Overview
Description
2-Methyl-4-propylthiazole is a chemical compound with the molecular formula C7H11NS and a molecular weight of 141.23012. It is also known by other names such as 2-Propyl-4-methylthiazole and 4-Methyl-2-propylthiazole12.
Synthesis Analysis
While specific synthesis methods for 2-Methyl-4-propylthiazole are not readily available, it can be analyzed using a reverse phase (RP) HPLC method. The mobile phase for this method contains acetonitrile (MeCN), water, and phosphoric acid34.Molecular Structure Analysis
The molecular structure of 2-Methyl-4-propylthiazole includes a five-membered thiazole ring, which contains three carbon atoms, one sulfur atom, and one nitrogen atom12.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Methyl-4-propylthiazole are not readily available. However, thiazole derivatives, in general, have been found to have diverse biological activities, which could suggest a variety of potential chemical reactions56.Physical And Chemical Properties Analysis
2-Methyl-4-propylthiazole has a LogP value of 2.483. Further physical and chemical properties are not readily available in the current resources.Scientific Research Applications
Antiproliferative Activity in Cancer Research
2-Methyl-4-propylthiazole and its derivatives have been studied for their potential in cancer treatment. Research demonstrates that certain thiazole derivatives exhibit significant antiproliferative effects against human cancer cell lines, including colon cancer, breast cancer, and myelogenous leukemia (Božić et al., 2017). These findings highlight the promise of thiazole derivatives as therapeutic agents in oncology.
Corrosion Inhibition
Thiazole compounds have shown effectiveness as corrosion inhibitors. A study on the efficiency of triazole derivatives, which are structurally similar to thiazoles, revealed their potential in preventing corrosion of mild steel in acidic environments (Lagrenée et al., 2002). This suggests that 2-Methyl-4-propylthiazole could have applications in materials science, particularly in corrosion protection.
Antifungal and Antimicrobial Activity
Thiazole derivatives are being explored for their antimicrobial and antifungal properties. The development of new drugs with antimicrobial and antifungal activity is a significant area of research, and thiazole compounds are a key focus in this domain (Bushuieva et al., 2022). Their broad spectrum of biological activity makes them promising candidates for the treatment of various infections.
Applications in Organic Synthesis
Thiazole compounds, including 2-Methyl-4-propylthiazole, are useful intermediates in organic synthesis. They are employed in the synthesis of various complex molecules, which can have diverse applications in pharmaceuticals and materials science (Shin et al., 2002).
Potential in PET Imaging for Cancer
Fluorinated thiazoles, closely related to 2-Methyl-4-propylthiazole, have been investigated as potential probes for positron emission tomography (PET) imaging in cancer. These compounds may allow for the imaging of tyrosine kinase in cancerous tissues, aiding in diagnosis and treatment planning (Wang et al., 2006).
Safety And Hazards
Specific safety and hazard information for 2-Methyl-4-propylthiazole is not readily available in the current resources. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
While specific future directions for 2-Methyl-4-propylthiazole are not available, thiazole derivatives, in general, have been the subject of extensive research due to their diverse biological activities. This suggests that 2-Methyl-4-propylthiazole could potentially be explored in various medical and pharmaceutical applications578.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
2-methyl-4-propyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-5-9-6(2)8-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRSWJGYUCLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194794 | |
Record name | 2-Methyl-4-propylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-propylthiazole | |
CAS RN |
41981-63-9 | |
Record name | 2-Methyl-4-propylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41981-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-propylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041981639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-propylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazole, 2-methyl-4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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